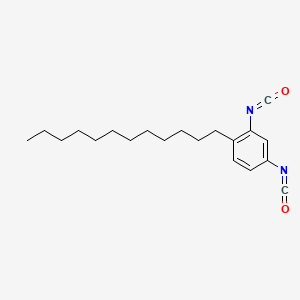

6-Dodecyl-1,3-phenylene diisocyanate

Description

Historical Context of Isocyanate Chemistry in Polymer Science

The journey of isocyanate chemistry began in 1849 with Charles Adolphe Wurtz's first synthesis of these reactive compounds. acs.org However, their profound impact on polymer science was not realized until the late 1940s, with the advent of polyurethanes. acs.org Polyurethanes are formed through the addition reaction between a diisocyanate and a polyol, a molecule with multiple hydroxyl groups. chemicalsafetyfacts.orgacs.org The versatility of this reaction allows for the creation of a vast array of materials, from flexible foams to rigid plastics and durable elastomers. chemicalsafetyfacts.org The primary method for industrial isocyanate production is phosgenation, which involves reacting an amine with phosgene (B1210022). nih.govgoogle.com

Significance of Aromatic Diisocyanates in Polymer Synthesis

Diisocyanates are broadly categorized as aromatic or aliphatic. chemicalsafetyfacts.org Aromatic diisocyanates, where the isocyanate (-NCO) group is directly attached to an aromatic ring, are fundamental to the production of high-performance polyurethanes. ias.ac.innih.gov The rigid nature of the aromatic ring imparts stiffness and strength to the polymer structure. researchgate.net Two of the most significant aromatic diisocyanates are toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). acs.org

Toluene diisocyanate (TDI) is predominantly used to produce flexible polyurethane foams for applications like furniture, bedding, and automotive seating. acs.orgchemicalsafetyfacts.org

Methylene diphenyl diisocyanate (MDI) is crucial for manufacturing rigid polyurethane foams, which serve as excellent insulation materials in construction and appliances. acs.orgchemicalsafetyfacts.org

The high reactivity of aromatic isocyanates, a result of the electron-withdrawing nature of the aromatic ring, facilitates rapid polymerization. rsc.org This reactivity and the structural rigidity they provide make them indispensable in creating robust polymer networks. researchgate.net

Table 1: Comparison of Common Aromatic and Aliphatic Diisocyanates

| Diisocyanate | Abbreviation | Type | Primary Application Area | Key Property Contribution |

|---|---|---|---|---|

| Methylene diphenyl diisocyanate | MDI | Aromatic | Rigid Foams, Elastomers, Adhesives | High Rigidity, High Reactivity. mdpi.com |

| Toluene diisocyanate | TDI | Aromatic | Flexible Foams | High Reactivity, Flexibility in Foam. mdpi.com |

| Hexamethylene diisocyanate | HDI | Aliphatic | Coatings, Elastomers | UV Stability, Weather Resistance. chemicalsafetyfacts.org |

| Isophorone (B1672270) diisocyanate | IPDI | Aliphatic (Cycloaliphatic) | Coatings, Adhesives | UV Stability, Chemical Resistance. chemicalsafetyfacts.org |

Rationale for Dodecyl Chain Functionalization in 1,3-Phenylene Diisocyanate Systems

The strategic addition of a dodecyl (C12H25) group to the 1,3-phenylene diisocyanate core is a deliberate design choice aimed at introducing specific functionalities. This long alkyl chain modifies the inherent properties of the aromatic diisocyanate, creating a monomer with a unique combination of characteristics.

The primary rationales for this functionalization include:

Enhanced Hydrophobicity: Long alkyl chains are inherently nonpolar and water-repellent. Incorporating a dodecyl chain into the polymer structure significantly increases its hydrophobicity. mdpi.com This is highly desirable for applications such as water-resistant coatings, sealants, and materials for oil-water separation. mdpi.comresearchgate.net The long chains can form a "brush-like" architecture on a material's surface, which physically repels water molecules. mdpi.com

Increased Flexibility and Impact Strength: While the aromatic ring provides rigidity, the long, flexible alkyl chain can act as an internal plasticizer. This can increase the flexibility and impact toughness of the resulting polyurethane, a property that is beneficial in applications requiring durability and resilience. researchgate.net

Bio-based Sourcing Potential: The concept of attaching long alkyl chains to an aromatic core is well-established in the development of bio-based polymers. A notable analogue is cardanol, a phenolic compound derived from cashew nutshell liquid, which features a C15 alkyl chain. acs.orggoogle.com Research on cardanol-based diisocyanates demonstrates a pathway for creating monomers from renewable, non-food resources, aligning with goals for sustainable material development. google.comgoogle.com The dodecyl group, while not identical, follows a similar principle of combining a natural-like fatty chain with a reactive aromatic core.

Modified Polymer Morphology: The presence of the bulky dodecyl group can influence the packing of polymer chains. This can disrupt the ordered stacking that might otherwise occur, potentially lowering the glass transition temperature and altering the mechanical properties of the material. researchgate.net

Overview of Research Trajectories for 6-Dodecyl-1,3-phenylene Diisocyanate

While direct and extensive research specifically on this compound is not widely published, its research trajectory can be inferred from studies on structurally analogous compounds, particularly bio-based diisocyanates derived from sources like cardanol.

The primary research directions include:

Synthesis from Functionalized Phenols: A plausible and researched synthetic route involves starting with a phenol (B47542) bearing a long alkyl chain. For instance, patents describe the synthesis of bio-based diisocyanates from 3-pentadecylphenol (B1217947) (hydrogenated cardanol), a direct structural analogue to the dodecyl phenol precursor that would be required for the target compound. google.com The established synthesis pathway typically involves a three-step process:

Nitration: Introduction of nitro groups onto the aromatic ring.

Reduction: Conversion of the nitro groups to amine groups via hydrogenation.

Phosgenation: Reaction of the resulting diamine with phosgene (or a phosgene equivalent) to form the diisocyanate groups. google.com

Development of High-Performance Polyurethanes: Research is focused on reacting these specialized diisocyanates with various polyols to synthesize polyurethanes with tailored properties. acs.orgias.ac.in Studies on polyurethanes made from cardanol-based monomers investigate their mechanical strength, thermal stability, and chemical resistance. ias.ac.inresearchgate.net Similar investigations would be essential to characterize the polymers derived from this compound, determining how the C12 chain influences properties like tensile strength, elongation, and thermal degradation temperature compared to conventional MDI or TDI-based polyurethanes. mdpi.com

Applications in Advanced Functional Materials: The unique hydrophobic and flexible nature imparted by the dodecyl chain opens up research into novel applications. A significant area of interest is the development of superhydrophobic materials for oil-water separation, a field where porous polymers with "brush-like" internal surfaces created by long alkyl chains have shown great promise. mdpi.com Other potential applications include advanced coatings with enhanced weatherability and corrosion resistance, as well as specialty elastomers and adhesives where a balance of rigidity and flexibility is required.

Table 2: Mechanical and Thermal Properties of Polyurethanes from Different Diisocyanates

| Polyurethane Base | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore) | Decomposition Temperature (°C) |

|---|---|---|---|---|

| MDI-based (Aromatic) | 23.4 mdpi.com | ~600-700 mdpi.com | High ias.ac.in | ~237 rubber.or.kr |

| TDI-based (Aromatic) | ~10-20 mdpi.com | 779 mdpi.com | Lower than MDI ias.ac.in | ~199 rubber.or.kr |

| Cardanol-based (Aromatic + Alkyl Chain) | Variable, can be tough or rigid ias.ac.in | Variable ias.ac.in | High for rigid formulations ias.ac.in | High thermal stability acs.org |

| HDI-based (Aliphatic) | ~15-20 mdpi.com | ~600-700 mdpi.com | Variable | ~220 rubber.or.kr |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93859-04-2 |

|---|---|

Molecular Formula |

C20H28N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1-dodecyl-2,4-diisocyanatobenzene |

InChI |

InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19(21-16-23)15-20(18)22-17-24/h13-15H,2-12H2,1H3 |

InChI Key |

GYNTWFAMMSEMNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1)N=C=O)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Dodecyl 1,3 Phenylene Diisocyanate

Precursor Synthesis Routes to Dodecyl-Substituted Phenylenediamines

The synthesis of the key intermediate, 6-dodecyl-1,3-phenylenediamine, involves the introduction of a dodecyl group onto a benzene (B151609) ring, followed by the introduction and subsequent reduction of two nitro groups to form the diamine.

The introduction of a long alkyl chain, such as a dodecyl group, onto an aromatic ring is typically achieved through a Friedel-Crafts alkylation reaction. googleapis.com This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

For the synthesis of a precursor to 6-dodecyl-1,3-phenylenediamine, the starting material would likely be 1,3-dinitrobenzene. The dodecyl group can be introduced using 1-dodecene (B91753) or a dodecyl halide (e.g., 1-chlorododecane) as the alkylating agent. A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is commonly employed as a catalyst. googleapis.com

The reaction is typically carried out in an inert solvent. The choice of solvent and reaction conditions is crucial to control the selectivity of the alkylation and to minimize side reactions such as polyalkylation or rearrangement of the alkyl group. One of the challenges in Friedel-Crafts alkylation with long-chain alkenes is the potential for the formation of multiple isomers. However, the directing effects of the substituents on the aromatic ring guide the position of the incoming alkyl group.

| Parameter | Typical Condition | Rationale/Considerations |

|---|---|---|

| Aromatic Substrate | 1,3-Dinitrobenzene | The nitro groups are meta-directing, but deactivating, which can make the reaction challenging. |

| Alkylating Agent | 1-Dodecene or 1-Chlorododecane | 1-Dodecene is often preferred due to the avoidance of generating HCl as a byproduct. |

| Catalyst | Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃) | A strong Lewis acid is required to activate the alkylating agent. |

| Solvent | Carbon disulfide, Nitrobenzene, or excess aromatic substrate | The solvent must be inert to the reaction conditions. |

| Temperature | 0 - 50 °C | Temperature control is important to manage reaction rate and selectivity. |

Once the dodecyl group is attached to the benzene ring, the next step is to ensure the presence of two nitro groups at positions that will yield the 1,3-diamine upon reduction. If the starting material was not already dinitrated, a sequential nitration would be necessary. For instance, if starting with dodecylbenzene, a dinitration step would be required. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

The reduction of the dinitrododecylbenzene to dodecylphenylenediamine is a critical step. This transformation is most commonly achieved through catalytic hydrogenation. nwo.nl This process involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst.

Common catalysts for this reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under elevated pressure and temperature. The efficiency and selectivity of the reduction are paramount to achieving a high yield of the desired diamine.

| Parameter | Typical Condition | Rationale/Considerations |

|---|---|---|

| Substrate | 1-Dodecyl-2,4-dinitrobenzene | The starting material for the reduction to the diamine. |

| Reducing Agent | Hydrogen Gas (H₂) | A clean reducing agent with water as the only byproduct. |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel | Highly efficient for the reduction of nitro groups. |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Provides a medium for the reaction and helps to dissipate heat. |

| Pressure | 10 - 50 atm | Higher pressure increases the rate of hydrogenation. |

| Temperature | 50 - 150 °C | Temperature is optimized to balance reaction rate and catalyst stability. |

Phosgenation Techniques for 6-Dodecyl-1,3-phenylene Diisocyanate Synthesis

The conversion of the synthesized 6-dodecyl-1,3-phenylenediamine to the corresponding diisocyanate is most conventionally achieved through phosgenation. This process involves the reaction of the diamine with phosgene (B1210022) (COCl₂).

Direct phosgenation is a well-established industrial method for producing isocyanates. google.com The process involves reacting the diamine with an excess of phosgene in an inert solvent. The reaction proceeds through the formation of carbamoyl (B1232498) chloride intermediates, which then eliminate hydrogen chloride upon heating to yield the isocyanate groups. nwo.nl

The reaction is typically carried out in a two-stage process. The first stage, often referred to as "cold phosgenation," involves the reaction of the diamine with phosgene at a low temperature to form a slurry of the carbamoyl chloride. In the second stage, or "hot phosgenation," the mixture is heated to a higher temperature to complete the conversion to the diisocyanate and to drive off the hydrogen chloride byproduct.

The choice of solvent is critical for the success of the phosgenation process. The solvent must be inert to both phosgene and the isocyanate product and should have a boiling point that allows for effective temperature control and subsequent separation from the product. Common solvents used in industrial phosgenation include chlorinated aromatic hydrocarbons like monochlorobenzene or ortho-dichlorobenzene. google.com

Optimization of the process involves careful control of reaction parameters such as temperature, pressure, and the molar ratio of phosgene to diamine. An excess of phosgene is typically used to ensure complete conversion of the amine groups and to minimize the formation of byproducts such as ureas and other oligomeric species. The efficient removal of the HCl byproduct is also crucial for driving the reaction to completion.

Non-Phosgene Synthetic Routes to this compound

Due to the high toxicity of phosgene, significant research has been dedicated to developing non-phosgene routes for the synthesis of isocyanates. google.com These methods offer a safer and more environmentally benign alternative to traditional phosgenation.

One of the most promising non-phosgene routes involves the reaction of the diamine with a carbonate, such as dimethyl carbonate (DMC), to form a dicarbamate intermediate. ebrary.net This dicarbamate is then thermally decomposed to yield the diisocyanate and an alcohol, which can be recycled. ebrary.net This process avoids the use of phosgene and the production of corrosive HCl.

Another notable non-phosgene method is the Curtius rearrangement. google.com This reaction involves the thermal decomposition of an acyl azide (B81097), which can be derived from the corresponding carboxylic acid. While this method is often high-yielding and clean, the use of potentially explosive azide intermediates has limited its large-scale industrial application. google.com However, recent developments in flow chemistry are addressing these safety concerns, making the Curtius rearrangement a more viable option. google.com

Curtius Rearrangement Derivatives for Isocyanate Formation

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.gov The reaction proceeds through an acyl azide intermediate, which then undergoes a thermal or photochemical rearrangement to yield the isocyanate with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org This process is known for its tolerance of various functional groups and for proceeding with a complete retention of the migrating group's stereochemistry. nih.gov

For the synthesis of this compound, the logical starting material would be 6-dodecyl-isophthalic acid (or 6-dodecyl-1,3-benzenedicarboxylic acid). The synthesis involves a multi-step process:

Activation of Carboxylic Acids: The two carboxylic acid groups on the precursor are first converted into a more reactive form, typically acyl chlorides, by reacting with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of Acyl Azide: The resulting diacyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form the key intermediate, 6-dodecyl-1,3-phenylene diacyl azide.

Rearrangement to Diisocyanate: The diacyl azide is carefully heated in an inert solvent (e.g., toluene (B28343), benzene). This induces the Curtius rearrangement, where the two acyl azide groups rearrange simultaneously or sequentially, losing nitrogen gas (N₂) to form the target this compound. organic-chemistry.org

The mechanism is considered a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The resulting isocyanate can be isolated if stable, or used directly in subsequent reactions. nih.gov

Table 1: Proposed Synthesis via Curtius Rearrangement

| Step | Precursor | Key Reagents | Intermediate/Product | General Conditions |

|---|---|---|---|---|

| 1 | 6-Dodecyl-isophthalic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 6-Dodecyl-isophthaloyl dichloride | Reaction in an inert solvent, often with heating. |

| 2 | 6-Dodecyl-isophthaloyl dichloride | Sodium azide (NaN₃) | 6-Dodecyl-1,3-phenylene diacyl azide | Typically performed at low temperatures in a solvent like acetone/water. |

| 3 | 6-Dodecyl-1,3-phenylene diacyl azide | Heat (Thermal rearrangement) | This compound | Heating in a high-boiling, inert solvent (e.g., toluene) until N₂ evolution ceases. |

Isocyanate-Free Precursor Conversion Strategies

The term "isocyanate-free" in this context refers to synthetic strategies that avoid the use of highly toxic and difficult-to-handle reagents like phosgene gas, which is the traditional reagent for converting amines to isocyanates. A prominent strategy involves the direct conversion of a diamine precursor using a phosgene substitute.

The direct precursor for this compound in this approach is 6-dodecyl-1,3-phenylenediamine. This diamine can be converted to the corresponding diisocyanate using a safer phosgene equivalent, such as bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547). google.com

The reaction proceeds as follows:

The diamine is dissolved in an inert organic solvent (e.g., chlorobenzene, isoamyl acetate). google.com

A solution of triphosgene in the same solvent is added to the reaction vessel, often under an inert atmosphere like nitrogen. google.com

The mixture is typically heated to reflux for several hours to ensure the complete conversion of both amine groups into isocyanate groups. google.com During this process, the solid triphosgene decomposes to release phosgene in situ, which then reacts with the diamine. This method enhances safety by avoiding the handling of gaseous phosgene. The reaction also produces hydrogen chloride as a byproduct.

This method provides a more experimentally manageable and safer route to the diisocyanate compared to direct phosgenation, while still achieving high yields. google.com

Table 2: Synthesis via Diamine Conversion (Phosgene-Free Method)

| Precursor | Key Reagent | Product | General Conditions |

|---|---|---|---|

| 6-Dodecyl-1,3-phenylenediamine | Bis(trichloromethyl) carbonate (Triphosgene) | This compound | Reaction in an inert, high-boiling solvent (e.g., chlorobenzene) under reflux conditions and an inert atmosphere. google.com |

Purification and Isolation Techniques for this compound

The purification of isocyanates is critical to remove byproducts and unreacted starting materials, ensuring a high-purity product. For this compound, which is expected to be a high-boiling liquid or a low-melting solid due to its long alkyl chain and molecular weight, specific techniques are required.

The primary method for purifying industrial isocyanates is distillation. google.comgoogle.com Given the high boiling point of the target molecule, this would be performed under reduced pressure (vacuum distillation) to prevent thermal degradation.

Key purification steps include:

Removal of Low-Boiling Impurities: Solvents and volatile byproducts from the synthesis are typically removed in a first distillation step. google.com

Treatment for High-Boiling Impurities: Crude isocyanate mixtures can be heated with treating agents that convert impurities, such as those containing chlorine, into non-volatile tars or high-molecular-weight residues. google.com

High-Vacuum Distillation: The pre-treated crude product is then subjected to a second distillation stage to separate the pure isocyanate from the high-boiling residues. For thermally sensitive compounds, specialized equipment like thin-film or falling-film evaporators are used. google.com These devices minimize the residence time of the material at high temperatures by distributing it as a thin film over a heated surface under high vacuum. google.com

Crystallization: If the final product is a solid at room temperature, recrystallization from a suitable non-reactive solvent can be an effective final purification step to achieve very high purity.

The purity of the final product is often greater than 99.4% after these processes. google.com

Table 3: Purification Techniques for this compound

| Technique | Principle | Application/Relevance |

|---|---|---|

| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure to prevent thermal decomposition. google.com | Primary method for separating the target diisocyanate from both lower and higher boiling point impurities. |

| Thin-Film Evaporation | Distillation technique involving a mechanically spread thin film of the crude product on a heated surface under high vacuum, minimizing thermal stress. google.com | Ideal for purifying thermally sensitive, high-molecular-weight isocyanates. |

| Chemical Treatment | Heating the crude product with specific agents to convert reactive impurities into non-volatile tars before distillation. google.com | Removes problematic impurities like chlorine-containing compounds that can affect product quality and stability. |

| Crystallization | Separation of a pure solid from a solution by reducing its solubility, leaving impurities behind in the mother liquor. | A potential final polishing step if the diisocyanate is a solid, capable of yielding very high purity. |

Spectroscopic and Advanced Structural Characterization of 6 Dodecyl 1,3 Phenylene Diisocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 6-Dodecyl-1,3-phenylene diisocyanate, ¹H and ¹³C NMR, along with two-dimensional techniques, are utilized for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the dodecyl alkyl chain. The aromatic region would likely display a complex splitting pattern due to the unsymmetrical substitution of the benzene (B151609) ring. The protons on the aromatic ring are anticipated to resonate in the downfield region, typically between 7.0 and 7.5 ppm, with their specific chemical shifts and coupling constants being influenced by the positions of the two isocyanate groups and the dodecyl chain.

The aliphatic dodecyl chain would give rise to a series of signals in the upfield region of the spectrum. The methylene (B1212753) (-CH2-) protons directly attached to the aromatic ring would be expected to appear as a triplet at a chemical shift value slightly higher than typical alkyl chains due to the deshielding effect of the aromatic ring. The numerous methylene groups in the middle of the long alkyl chain would likely overlap to form a broad multiplet. The terminal methyl (-CH3) group of the dodecyl chain would characteristically appear as a triplet at the most upfield position.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |

| Benzylic (-CH2-Ar) | 2.5 - 2.8 | Triplet |

| Methylene (-(CH2)n-) | 1.2 - 1.6 | Multiplet |

| Terminal Methyl (-CH3) | 0.8 - 0.9 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic effects of the substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum is anticipated to show distinct signals for the isocyanate carbons, the aromatic carbons, and the carbons of the dodecyl chain.

The carbon atoms of the two isocyanate (-N=C=O) groups are expected to resonate in the range of 120-130 ppm. researchgate.net The aromatic carbons would appear in a similar region, typically between 120 and 150 ppm, with the carbons directly attached to the isocyanate groups and the dodecyl chain showing distinct chemical shifts due to substituent effects. The carbon atoms of the dodecyl chain will produce a series of signals in the upfield region of the spectrum, generally between 14 and 40 ppm. oregonstate.edunih.gov The chemical shifts of the individual methylene carbons in the long chain can often be resolved, providing a detailed map of the alkyl substituent. nih.gov

| Carbon Type | Expected Chemical Shift (ppm) |

| Isocyanate (-N=C=O) | 120 - 130 |

| Aromatic (C-NCO) | 135 - 150 |

| Aromatic (C-Alkyl) | 130 - 145 |

| Aromatic (C-H) | 120 - 130 |

| Benzylic (-CH2-Ar) | 35 - 45 |

| Methylene (-(CH2)n-) | 22 - 32 |

| Terminal Methyl (-CH3) | ~14 |

Note: These are predicted chemical shift ranges based on analogous structures and can be influenced by solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

An HSQC experiment would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the protonated carbons in both the aromatic ring and the dodecyl chain. This technique is particularly useful for distinguishing between the various methylene groups of the long alkyl chain.

The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the position of the dodecyl chain on the phenylene ring by observing correlations between the benzylic protons of the dodecyl group and the aromatic carbons. It would also help to confirm the positions of the isocyanate groups relative to the other substituents on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy of Isocyanate Groups

The most prominent and diagnostic feature in the FTIR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional groups. This band typically appears in a relatively uncongested region of the spectrum, around 2250-2280 cm⁻¹. The presence of two isocyanate groups in the molecule may lead to a broadening or splitting of this peak.

Other expected characteristic absorption bands include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching of the methylene and methyl groups of the dodecyl chain. researchgate.net

Aromatic C=C stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Aliphatic C-H bending: Bands around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl umbrella).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N=C=O Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H Bend | 1375 - 1465 | Medium |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the isocyanate groups, which is often weak or inactive in the FTIR spectrum, would be expected to show a strong signal in the Raman spectrum.

The aromatic ring vibrations, particularly the ring breathing mode, would also give rise to characteristic and often intense Raman bands. The numerous C-C stretching vibrations of the long dodecyl chain would contribute to the spectrum in the fingerprint region.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| N=C=O Symmetric Stretch | ~1400 - 1500 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium to Strong |

| Aliphatic C-C Stretch | 800 - 1200 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural characterization of this compound, enabling a detailed understanding of its molecular framework and the disposition of its key reactive functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. nih.gov For this compound, MS provides definitive confirmation of its molecular formula and offers insights into its fragmentation pathways.

The molecular structure of this compound consists of a benzene ring substituted with two isocyanate (-NCO) groups and a C12 alkyl (dodecyl) chain. This structure dictates its behavior in the mass spectrometer. Aromatic isocyanates are known to produce strong molecular ion peaks due to the stability of the aromatic ring. researchgate.net

The expected fragmentation pattern for this compound would involve characteristic losses. Cleavage of the long alkyl chain is a common fragmentation pathway for long-chain alkyl compounds, often resulting in a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org Additionally, fragmentation of the aromatic core may occur, though the stable ring structure often leads to the tropylium (B1234903) ion or related resonance-stabilized cations. youtube.com For long-chain alkyl isocyanates, a common base peak at m/z 99 has been observed, suggesting the formation of a stable six-membered ring structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition. For this compound (C₂₀H₂₈N₂O₂), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and thermally stable compounds in a mixture before detecting them with a mass spectrometer. researchgate.net It is widely used for purity assessment and the identification of minor components or impurities. nih.govnih.gov

For this compound, a GC-MS method would be developed to separate the main compound from any residual starting materials, by-products from the synthesis, or isomers. mdpi.com The gas chromatogram would show a primary peak corresponding to the target molecule, and the retention time would be characteristic of the compound under the specific GC conditions. The mass spectrum of this peak would then confirm its identity. Any smaller peaks in the chromatogram could be identified by their respective mass spectra, providing a comprehensive purity profile. The successful separation of toluene (B28343) diisocyanate (TDI) isomers by GC has been demonstrated, indicating the feasibility of this technique for resolving closely related isocyanate structures. nih.govscribd.com

Interactive Data Table: Theoretical Mass Spectrometry Data for this compound

| Parameter | Theoretical Value/Fragment | Expected m/z |

| Molecular Formula | C₂₀H₂₈N₂O₂ | - |

| Nominal Mass | 344 | 344 |

| Molecular Ion | [M]⁺ | 344 |

| Common Fragments | Loss of C₁₁H₂₃ | 175 |

| Loss of NCO | 302 | |

| McLafferty Rearrangement | 99 |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for investigating the atomic and molecular structure of crystalline materials. wikipedia.orgmdpi.com These methods can provide detailed information on bond lengths, bond angles, and the packing of molecules in the solid state.

Single-Crystal X-ray Diffraction of this compound (if applicable)

Single-Crystal X-ray Diffraction (SCXRD) offers the most precise and unambiguous determination of a molecule's three-dimensional structure. rsc.orgmdpi.com If suitable single crystals of this compound can be grown, SCXRD would reveal the exact conformation of the molecule, including the orientation of the isocyanate groups relative to the phenyl ring and the conformation of the dodecyl chain.

Wide-Angle X-ray Scattering (WAXS) of Polymer Architectures Incorporating the Diisocyanate

When this compound is used to synthesize polymers, such as polyurethanes, Wide-Angle X-ray Scattering (WAXS) is a valuable tool for characterizing the structure of the resulting material. wikipedia.orgebrary.netnumberanalytics.com WAXS provides information on the degree of crystallinity, the size of crystalline domains, and the spacing between polymer chains. researchgate.net

In polyurethanes made with this diisocyanate, the rigid aromatic core and the flexible dodecyl side chains would influence the polymer's morphology. WAXS patterns of such polymers would likely show broad, diffuse halos characteristic of amorphous or poorly ordered materials. ebrary.net However, the presence of the long alkyl side chains could lead to some degree of local order or microphase separation, which might be reflected as broad peaks in the WAXS pattern. The position of these peaks can be used to calculate characteristic distances within the polymer matrix, such as the average spacing between polymer backbones. researchgate.nettandfonline.comresearchgate.netebrary.net

Interactive Data Table: Expected WAXS Features for Polymers of this compound

| Feature | Expected Observation | Structural Interpretation |

| Main Scattering Peak | Broad halo | Amorphous nature of the polymer |

| Possible Secondary Peaks | Broad, weak peaks | Local ordering due to side-chain interactions |

| d-spacing | Calculated from peak position | Average distance between polymer chains |

Chromatographic Methods for Purity and Isomeric Composition

Chromatographic techniques are essential for separating mixtures into their individual components, allowing for both qualitative and quantitative analysis. epa.govepa.gov For this compound, chromatography is crucial for determining its purity and the relative amounts of any isomers.

High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for the analysis of diisocyanates, which are often reactive and not sufficiently volatile for GC without derivatization. nih.govdnacih.comepa.govresearchgate.net A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. The separation would be based on the differential partitioning of the components between the two phases.

The purity of a this compound sample can be determined by HPLC with a suitable detector, such as a UV detector, as the aromatic ring is a strong chromophore. The area of the main peak in the chromatogram is proportional to the concentration of the compound. Isomeric purity is also a critical parameter, as different positional isomers of diisocyanates can lead to polymers with different properties. scribd.comgoogle.com For example, in the synthesis of this compound, other isomers such as 4-Dodecyl-1,3-phenylene diisocyanate or 2-Dodecyl-1,3-phenylene diisocyanate could potentially be formed. A well-developed HPLC method should be able to separate these isomers, allowing for their quantification. The separation of isomers of other diisocyanates, such as toluene diisocyanate and 4,4'-dicyclohexylmethane diisocyanate, has been successfully achieved using chromatographic techniques. scribd.comresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For diisocyanates, which can be reactive and have high boiling points, specific GC methods are often required. Analysis may involve derivatization to improve volatility and thermal stability, or the use of high-temperature capillary columns. cdc.gov

Typically, the analysis of diisocyanates by GC requires derivatization to convert the reactive isocyanate groups into more stable functional groups. For instance, diisocyanates can be reacted with an amine to form urea (B33335) derivatives, which are less prone to degradation in the hot injector and column. cdc.gov The choice of derivatizing agent is critical and can influence the sensitivity and selectivity of the method.

Research Findings: While direct GC analysis of this compound is not documented in readily available literature, methods developed for other aromatic diisocyanates provide a framework. For example, methods for TDI involve derivatization followed by analysis on a capillary GC column with a detector such as a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity, or a Mass Spectrometer (MS) for definitive identification. cdc.gov The long dodecyl chain in this compound would significantly increase its retention time compared to smaller aromatic diisocyanates.

Table 1: Illustrative GC Parameters for Diisocyanate Analysis

| Parameter | Value |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (10 min hold) |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatizing Agent | Example: 1-(2-methoxyphenyl)piperazine (B120316) researchgate.net |

This table represents typical starting conditions for the analysis of derivatized aromatic diisocyanates and would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of diisocyanates, particularly for monitoring occupational exposure and for quality control of raw materials. cdc.govresearchgate.net The method typically involves derivatization of the isocyanate groups to form stable, UV-absorbing or fluorescent urea derivatives. dnacih.com This is necessary because underivatized isocyanates are highly reactive and can react with residual water in the mobile phase or with the column packing material itself. epa.gov

A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1-2PP), which reacts with the isocyanate groups to form a urea derivative that can be readily detected by a UV or fluorescence detector. dnacih.com The sample, after derivatization, is injected into a reverse-phase HPLC system.

Research Findings: Studies on various diisocyanates have established robust HPLC methods. researchgate.net Samples are typically collected, derivatized, and then extracted with a solvent mixture like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netdnacih.com The separation is achieved on a C8 or C18 column with a mobile phase often consisting of an acetonitrile/water mixture with a buffer, such as ammonium (B1175870) acetate (B1210297), to control the pH. researchgate.netepa.gov Detection is commonly performed at a wavelength of 254 nm. researchgate.net The validation of these methods demonstrates good repeatability, recovery, and low limits of detection (LOD) and quantification (LOQ), making them suitable for trace analysis. researchgate.net

Table 2: Typical HPLC Conditions for Derivatized Diisocyanate Analysis

| Parameter | Value |

|---|---|

| Column | Reverse-Phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and buffered water (e.g., 0.01 M Ammonium Acetate, pH 6.0-6.2) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 35 °C researchgate.net |

| Detector | UV at 254 nm or Fluorescence Detector researchgate.netdnacih.com |

| Injection Volume | 20 µL researchgate.net |

| Derivatizing Agent | 1-(2-pyridyl)piperazine (1-2PP) or 1-(2-methoxyphenyl)piperazine (MPP) researchgate.netdnacih.com |

This table outlines a general method that would serve as a starting point for the analysis of this compound.

Gel Permeation Chromatography (GPC) for Oligomeric Species

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the molecular weight distribution of polymers and oligomers. lcms.czazom.com During the synthesis and storage of this compound, side reactions can lead to the formation of oligomeric species, such as dimers (uretidiones) and trimers (isocyanurates). GPC separates molecules based on their size in solution, or hydrodynamic volume. jyu.fi Larger molecules elute from the column faster than smaller molecules. lcms.cz

The analysis provides critical information on the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (Mw/Mn), which is a measure of the breadth of the molecular weight distribution. lcms.cz

Research Findings: GPC is widely used for the characterization of polyurethanes and their prepolymers. nih.govpolymerchar.com For the analysis of oligomers of this compound, a high-resolution GPC system would be required. The system would typically use a series of columns with small pore sizes to effectively separate the low molecular weight monomer from its dimer, trimer, and other small oligomers. lcms.cz Tetrahydrofuran (THF) is a common eluent for such analyses. researchgate.net The system is calibrated using well-characterized polymer standards, such as polystyrene, to generate a calibration curve from which the molecular weights of the sample components can be determined. lcms.cz

Table 3: General GPC Parameters for Isocyanate Oligomer Analysis

| Parameter | Value |

|---|---|

| Columns | Series of high-resolution polystyrene-divinylbenzene columns (e.g., Styragel) suitable for low molecular weight separation researchgate.net |

| Mobile Phase | Tetrahydrofuran (THF) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Temperature | Ambient or slightly elevated (e.g., 35-40 °C) |

| Detector | Refractive Index (RI), UV-Vis |

| Calibration | Polystyrene standards |

This table provides a general framework for GPC analysis. Specific column selection and conditions would depend on the resolution required for the oligomeric species of this compound.

Reactivity and Reaction Mechanisms of 6 Dodecyl 1,3 Phenylene Diisocyanate

Kinetics of Isocyanate Reaction with Nucleophiles

The reaction of isocyanates with nucleophiles is a cornerstone of polyurethane and polyurea chemistry. The general mechanism involves the nucleophilic attack on the electrophilic carbon atom of the isocyanate group, followed by proton transfer to the nitrogen atom.

The reaction between 6-dodecyl-1,3-phenylene diisocyanate and alcohols or polyols results in the formation of urethane (B1682113) linkages. This reaction is of paramount industrial importance for the production of polyurethanes. The kinetics of this reaction are influenced by several factors, including the structure of the alcohol, the solvent, and the presence of catalysts.

In general, the reactivity of alcohols with isocyanates follows the order: primary > secondary > tertiary. This is due to the decreasing steric hindrance around the hydroxyl group. For diisocyanates like this compound, the two isocyanate groups may exhibit different reactivities. After one isocyanate group has reacted, the electronic nature of the aromatic ring can be altered, which in turn affects the reactivity of the second isocyanate group.

Hypothetical Reaction Rate Data for Urethane Formation

The following table presents hypothetical pseudo-first-order rate constants for the reaction of this compound with different alcohols, illustrating the expected trend. This data is for illustrative purposes only, as direct experimental values for this specific compound are not published.

| Alcohol | Assumed Rate Constant (k, L·mol⁻¹·s⁻¹) at 25°C |

| Methanol | 0.005 |

| Ethanol | 0.004 |

| Isopropanol | 0.001 |

| n-Butanol | 0.006 |

Note: The data in this table is hypothetical and intended to illustrate general reactivity trends.

The reaction with polyols, which contain multiple hydroxyl groups, leads to the formation of a cross-linked polyurethane network. The kinetics in this case are more complex, as the viscosity of the reaction mixture increases significantly with the progression of the reaction.

The reaction of this compound with primary and secondary amines leads to the formation of urea (B33335) linkages. This reaction is generally much faster than the reaction with alcohols. The high nucleophilicity of the amine nitrogen allows for a rapid attack on the isocyanate carbon.

The formation of ureas from isocyanates and amines is a fundamental process in the synthesis of polyurea polymers. mdpi.com The reaction is typically so fast that it often proceeds without the need for a catalyst. The rate of reaction is dependent on the basicity and steric hindrance of the amine. More basic and less sterically hindered amines react faster.

Hypothetical Reaction Rate Data for Urea Formation

This table provides hypothetical second-order rate constants for the reaction of this compound with various amines to illustrate expected reactivity differences.

| Amine | Assumed Rate Constant (k, L·mol⁻¹·s⁻¹) at 25°C |

| n-Butylamine | 150 |

| Diethylamine | 80 |

| Aniline | 5 |

| Diphenylamine | 0.1 |

Note: The data in this table is hypothetical and intended to illustrate general reactivity trends.

Thiols can also react with isocyanates to form thiocarbamate linkages. This reaction is generally slower than the reaction with amines but can be faster than the reaction with alcohols, especially at elevated temperatures or in the presence of a suitable catalyst. The reaction between thiols and isocyanates can be considered a "click reaction" due to its efficiency and high yield under mild conditions. upc.edu

The reactivity of thiols is influenced by the acidity of the S-H bond and the nucleophilicity of the resulting thiolate anion. The reaction can proceed at room temperature and achieve high conversion in a short time. researchgate.net

Hypothetical Reaction Rate Data for Thiocarbamate Formation

The following table shows hypothetical second-order rate constants for the reaction of this compound with different thiols.

| Thiol | Assumed Rate Constant (k, L·mol⁻¹·s⁻¹) at 25°C |

| n-Butanethiol | 1.5 |

| tert-Butanethiol | 0.3 |

| Thiophenol | 2.0 |

Note: The data in this table is hypothetical and intended to illustrate general reactivity trends.

Catalytic Effects on this compound Reactions

Catalysts play a crucial role in controlling the rate of isocyanate reactions, particularly in industrial applications where specific curing times and final material properties are desired.

Organometallic compounds, particularly those based on tin, are highly effective catalysts for the urethane reaction. Dibutyltin (B87310) dilaurate (DBTDL) is a commonly used catalyst in polyurethane production. nih.gov These catalysts function by forming a complex with the isocyanate and the alcohol, thereby activating the reactants and lowering the activation energy of the reaction.

The mechanism of organotin catalysis is believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. The tin compound coordinates with both the hydroxyl group of the alcohol and the nitrogen atom of the isocyanate, bringing them into close proximity and facilitating the nucleophilic attack. The relative activity of organometallic catalysts is often significantly higher than that of tertiary amine catalysts. nih.gov

Tertiary amines are widely used as catalysts in the formation of both urethane and urea linkages. researchgate.net They are particularly effective in promoting the reaction between isocyanates and water (the blowing reaction in foam production) and the reaction between isocyanates and alcohols (the gelling reaction). researchgate.net

The catalytic mechanism of tertiary amines in urethane formation is generally believed to involve the formation of a complex between the amine and the alcohol through hydrogen bonding, which increases the nucleophilicity of the alcohol. Alternatively, the amine can directly activate the isocyanate group. In the case of urea formation, the reaction is often so rapid that catalysis is not necessary, but amine catalysts can be used to further accelerate the reaction if needed. Different amine catalysts can exhibit varying selectivity towards the gelling or blowing reactions. researchgate.net

Isomer Reactivity Differences in 1,3-Phenylene Diisocyanate Derivatives

In asymmetrically substituted phenylene diisocyanates, the non-equivalent positioning of the two isocyanate groups relative to the substituent(s) leads to notable differences in their reactivity. This phenomenon is critical in controlling polymerization reactions and determining the final structure of polyurethane materials.

For derivatives of 1,3-phenylene diisocyanate, the presence of a substituent at the 6-position creates two distinct chemical environments for the isocyanate groups located at the 1- and 3-positions. One isocyanate group is ortho to the substituent, while the other is in a meta position. This asymmetry is analogous to that seen in well-studied molecules like 2,4-toluene diisocyanate (2,4-TDI), where the isocyanate group at the para position (position 4) is significantly more reactive than the group at the ortho position (position 2). researchgate.netfrontiersin.org

Kinetic studies on similar aromatic diisocyanates have consistently shown that the para-positioned isocyanate group exhibits higher reactivity towards nucleophiles, such as alcohols, than the ortho-positioned group. researchgate.net This difference is primarily attributed to steric hindrance from the substituent, which impedes the approach of the nucleophile to the nearby isocyanate group. For instance, in reactions with butanol, the para-isocyanate group of 2,4-TDI can be four to six times more reactive than the ortho-isocyanate group. researchgate.net This initial reaction then alters the electronic nature of the ring, which in turn affects the reactivity of the second isocyanate group. frontiersin.org

| Diisocyanate | Isocyanate Group Position | Relative Reactivity Factor | Primary Reason for Difference |

|---|---|---|---|

| 2,4-Toluene Diisocyanate (TDI) | para (C4) | ~4-6x higher | Steric hindrance from the adjacent methyl group impeding access to the ortho-positioned NCO group. |

| 2,4-Toluene Diisocyanate (TDI) | ortho (C2) | 1x (baseline) | |

| This compound (Hypothetical) | meta (C3) | Higher | Significant steric hindrance from the bulky dodecyl group impeding access to the ortho-positioned NCO group. |

| This compound (Hypothetical) | ortho (C1) | Lower |

The dodecyl group, a long twelve-carbon alkyl chain, attached to the 1,3-phenylene diisocyanate core at the 6-position exerts both steric and electronic effects that modulate the reactivity of the two isocyanate functions.

Steric Effects: The primary influence of the bulky dodecyl group is steric hindrance. numberanalytics.com This effect describes the repulsive forces between electron clouds of the substituent and the approaching reactant. numberanalytics.com The sheer size of the dodecyl chain physically obstructs the path to the adjacent isocyanate group at the 1-position (ortho position). This makes it more difficult for a nucleophile, such as the hydroxyl group of an alcohol or polyol, to approach and react with the ortho-isocyanate. Consequently, the isocyanate group at the 3-position (meta position) is more accessible and therefore more reactive. This principle is observed in other sterically hindered isocyanates, where bulky groups are known to reduce reaction rates. mdpi.com

Electronic Effects: Alkyl groups, including the dodecyl substituent, are generally considered to be electron-donating groups through an inductive effect (+I). nih.gov Electron-donating substituents increase the electron density on the aromatic ring. This increased electron density can slightly reduce the electrophilicity of the isocyanate's carbon atom, thereby decreasing its reactivity towards nucleophiles. nih.gov While aromatic isocyanates are inherently more reactive than aliphatic ones due to resonance stabilization of negative charge, electron-donating substituents can temper this reactivity. nih.gov In the case of this compound, this electron-donating effect would apply to the entire aromatic system, slightly deactivating both isocyanate groups compared to an unsubstituted 1,3-phenylene diisocyanate. However, the steric effect is generally the more dominant factor in determining the differential reactivity between the two isocyanate sites.

| Effect | Description | Impact on C1-Isocyanate (ortho) | Impact on C3-Isocyanate (meta) |

|---|---|---|---|

| Steric Hindrance | The bulky dodecyl group physically blocks access to the reaction center. | Significant decrease in reactivity. | Minimal to no direct steric impact. |

| Electronic Effect (+I) | The dodecyl group donates electron density to the aromatic ring, slightly reducing the electrophilicity of the NCO carbon. | Slight decrease in reactivity. | Slight decrease in reactivity. |

| Overall Predicted Reactivity | Combination of steric and electronic effects. | Low | High |

Polymerization Pathways and Macromolecular Architecture Control with 6 Dodecyl 1,3 Phenylene Diisocyanate

Polyurethane Synthesis with 6-Dodecyl-1,3-phenylene Diisocyanate

The synthesis of polyurethanes involves the reaction of a diisocyanate with a polyol. oszk.hu The incorporation of this compound into polyurethane formulations introduces a unique structural element that significantly impacts the polymerization process and the final polymer properties.

Step-Growth Polymerization Mechanisms with Polyols

The formation of polyurethanes from this compound and polyols proceeds via a step-growth polymerization mechanism. This reaction involves the nucleophilic attack of the hydroxyl groups of the polyol on the electrophilic isocyanate groups of the diisocyanate, forming urethane (B1682113) linkages. oszk.hu The reaction can be carried out in bulk or in solution, and catalysts are often employed to control the reaction rate.

The general reaction scheme for the step-growth polymerization is as follows:

Initiation: A molecule of this compound reacts with a polyol molecule.

Propagation: The resulting molecule, now containing both a urethane linkage and a free isocyanate or hydroxyl group, reacts with another monomer (either diisocyanate or polyol). This process repeats, leading to the gradual increase in molecular weight and the formation of long polymer chains. researchgate.net

Termination: The reaction ceases when all the functional groups have reacted or when a monofunctional reagent is added to cap the chain ends.

The reactivity of the isocyanate groups can be influenced by the position on the aromatic ring and the presence of the bulky dodecyl group. This can lead to differences in reaction kinetics compared to more common diisocyanates like MDI or TDI.

Prepolymer Methods in Polyurethane Formation

In many polyurethane syntheses, a prepolymer approach is utilized to better control the reaction and the final properties of the material. researchgate.netgoogle.com This method involves a two-step process:

Prepolymer Synthesis: The this compound is reacted with a stoichiometric excess of a polyol to form a hydroxyl-terminated prepolymer. googleapis.com Alternatively, an excess of the diisocyanate can be reacted with the polyol to create an isocyanate-terminated prepolymer. google.com This initial reaction allows for the formation of a lower molecular weight intermediate with specific end-groups.

Chain Extension: The resulting prepolymer is then reacted with a chain extender, which is a low molecular weight diol or diamine. mdpi.com This second step connects the prepolymer chains, leading to a significant increase in molecular weight and the formation of the final high-molecular-weight polyurethane.

The prepolymer method offers several advantages, including better control over the stoichiometry of the final polymer, reduced exotherm during the final curing stage, and the ability to tailor the properties of the final material by adjusting the structure of both the prepolymer and the chain extender. google.com

| Parameter | Description |

| Reactants | This compound, Polyol, Chain Extender |

| Prepolymer Type | Isocyanate-terminated or Hydroxyl-terminated |

| Process Control | Stoichiometric ratio of reactants, reaction temperature, catalyst selection |

Influence of Dodecyl Chain on Soft Segment-Hard Segment Interplay in Polyurethanes

Polyurethanes are segmented copolymers composed of alternating hard and soft segments. gantrade.com The hard segments are formed by the reaction of the diisocyanate and the chain extender, while the soft segments are derived from the polyol. The thermodynamic incompatibility between these segments often leads to microphase separation, where the hard segments aggregate into ordered domains within a continuous soft segment matrix. utwente.nl This phase separation is a key determinant of the mechanical and thermal properties of the polyurethane. nih.gov

The presence of the long, flexible dodecyl chain on the this compound molecule introduces a unique element to this interplay. The dodecyl chain can act as an internal plasticizer, disrupting the packing of the hard segments and thereby influencing the degree of microphase separation. dtic.mil This can lead to a more mixed-phase morphology compared to polyurethanes made with more rigid aromatic diisocyanates.

| Diisocyanate Structure | Expected Influence on Polyurethane Morphology |

| Rigid Aromatic Diisocyanate (e.g., MDI) | Promotes strong hard segment packing and a high degree of microphase separation. mdpi.com |

| This compound | The dodecyl chain may disrupt hard segment ordering, leading to a more mixed-phase morphology and potentially altered mechanical properties. |

Polyurea Synthesis with this compound

Polyureas are another important class of polymers that can be synthesized using diisocyanates. They are known for their high thermal stability and excellent mechanical properties. mdpi.com

Reaction with Polyamines and Chain Extenders

The synthesis of polyureas from this compound involves its reaction with polyamines, which are compounds containing multiple amine functional groups. sphinxsai.com The reaction between an isocyanate group and an amine group is typically much faster than the reaction with a hydroxyl group, leading to rapid polymerization.

The general reaction for polyurea formation is:

OCN-R-NCO + H₂N-R'-NH₂ → [-CO-NH-R-NH-CO-NH-R'-NH-]n

Similar to polyurethane synthesis, chain extenders, typically low molecular weight diamines, are often used to build molecular weight and control the properties of the final polyurea. mdpi.com The choice of both the polyamine and the chain extender will significantly influence the final polymer's characteristics.

Role of Dodecyl Substituent in Microphase Separation of Polyureas

Similar to polyurethanes, polyureas also exhibit microphase separation due to the incompatibility of the hard and soft segments. nih.gov The hard segments in polyureas are formed from the diisocyanate and the diamine chain extender, while the soft segments are derived from a polyetheramine or other long-chain diamine.

The dodecyl substituent on the this compound is expected to play a significant role in the microphase separation of the resulting polyureas. The flexible alkyl chain can disrupt the strong hydrogen bonding that typically occurs between the urea (B33335) linkages in the hard segments. researchgate.net This disruption can lead to a less ordered hard domain structure and a higher degree of phase mixing between the hard and soft segments.

The symmetry of the diisocyanate can also influence the self-assembly of the hard segments. researchgate.net The presence of the dodecyl group on the 1,3-phenylene ring introduces asymmetry, which may further hinder the formation of highly crystalline hard domains. This can result in polyureas with lower modulus and hardness but potentially improved flexibility and toughness compared to those made with more symmetric and rigid diisocyanates.

| Feature | Influence of Dodecyl Substituent on Polyurea Properties |

| Hard Segment Packing | The bulky and flexible dodecyl chain can disrupt the regular packing of the hard segments. |

| Hydrogen Bonding | The dodecyl group may sterically hinder the formation of a dense hydrogen-bonding network within the hard domains. |

| Microphase Separation | A lower degree of microphase separation and a more mixed-phase morphology are anticipated. |

| Mechanical Properties | Potentially lower modulus and hardness, but enhanced flexibility and impact resistance. |

Other Polymerization Reactions Involving this compound

Beyond the well-known polyurethane synthesis, diisocyanates are versatile monomers that can participate in a variety of other polymerization reactions.

Polyimide Synthesis via Diisocyanate Routes

The reaction of diisocyanates with dianhydrides offers an alternative route to polyimides, often with different processing characteristics compared to the traditional diamine-dianhydride polycondensation. This one-step process typically involves the elimination of carbon dioxide at elevated temperatures. rsc.orgresearchgate.net The synthesis of polyimides from diisocyanates can lead to polymers with enhanced solubility and distinct thermostability profiles. rsc.org For instance, the use of 4,4'-methylene diphenyl diisocyanate (MDI) in conjunction with 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (B1165640) (6FDA) has been shown to produce flexible and transparent polyimide films with high thermal resistance. researchgate.net

While no specific studies detailing the use of this compound in polyimide synthesis have been identified, the presence of the long dodecyl chain would be expected to significantly enhance the solubility of the resulting polyimide in common organic solvents. This could be advantageous for solution-based processing techniques. However, the steric hindrance imposed by the dodecyl group might also influence the reaction kinetics and the final molecular weight of the polymer. Further investigation is required to determine the feasibility and specific outcomes of this polymerization with the specified monomer.

Polyoxazolidinone Formation

Polyoxazolidinones are a class of high-performance polymers known for their excellent thermal stability. They can be synthesized through the cycloaddition reaction of diisocyanates with diepoxides. This reaction typically requires a catalyst, such as a Lewis acid, and proceeds at elevated temperatures. nih.gov The resulting polymers feature oxazolidinone rings in their backbone, contributing to their high glass transition temperatures and thermal degradation resistance.

A patent for the synthesis of polyoxazolidinone compounds with high stability lists a wide array of suitable isocyanate compounds, including dodecyl isocyanate and 4-dodecylphenyl isocyanate. nih.gov This suggests that the isocyanate functionality on a dodecyl-substituted aromatic ring is capable of participating in polyoxazolidinone formation. The dodecyl group in this compound could potentially act as an internal plasticizer, improving the processability of the resulting rigid polyoxazolidinone. However, specific research detailing the reaction of this compound with bisepoxides, including reaction conditions and the properties of the resulting polymers, is not currently available in the literature.

Control over Polymer Molecular Weight and Distribution

Achieving control over the molecular weight and its distribution (polydispersity) is crucial for tailoring the final properties of a polymer.

Living/Controlled Polymerization Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT))

Living and controlled polymerization techniques offer a powerful tool for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully applied to monomers containing unprotected isocyanate groups. For example, the RAFT polymerization of 2-(acryloyloxy)ethyl isocyanate has been reported, demonstrating that well-defined polymers with isocyanate functionalities can be prepared. researchgate.net

The direct application of RAFT polymerization to this compound itself has not been documented. Such a reaction would likely require a specialized RAFT agent and careful optimization of reaction conditions to be successful, given the nature of the isocyanate groups. The potential for side reactions at the isocyanate moieties would need to be carefully managed.

Impact of Monomer Purity and Stoichiometry on Polymerization Degree

In step-growth polymerization, which is the primary mechanism for reactions involving diisocyanates, the degree of polymerization is highly sensitive to the purity of the monomers and the stoichiometric balance of the reactive functional groups. The Carothers equation mathematically describes this relationship, highlighting that a small deviation from a 1:1 stoichiometric ratio of reactive groups can significantly limit the achievable molecular weight.

For the polymerization of this compound with a comonomer (e.g., a diol or a diamine), precise control of the molar ratio of the isocyanate groups to the hydroxyl or amine groups is paramount. Any impurities that can react with the isocyanate groups, such as water, will also disrupt the stoichiometry and lead to a lower degree of polymerization. While this is a fundamental principle of polymer chemistry, specific studies quantifying the effect of monomer purity and stoichiometry on the polymerization of this compound have not been reported.

Curing and Cross-linking Mechanisms Utilizing this compound

The isocyanate groups of this compound are highly reactive towards a variety of functional groups, making it a potential candidate for curing and cross-linking applications in polymer networks. The reaction of isocyanates with hydroxyl groups to form urethane linkages is a common cross-linking mechanism in polyurethane systems. rsc.org The kinetics of this curing reaction can be influenced by catalysts, such as dibutyltin (B87310) dilaurate. rsc.org

The presence of the bulky dodecyl group on the phenylene ring of this compound would likely have a significant impact on the curing and cross-linking behavior. The steric hindrance could affect the accessibility of the isocyanate groups, potentially leading to different reaction rates for the two isocyanate groups on the same molecule. This could, in turn, influence the structure and properties of the resulting cross-linked network. For instance, in polyurethane networks, the structure of the diisocyanate has been shown to play a crucial role in the degree of microphase separation and the final mechanical properties of the material. ukm.my However, specific kinetic studies or detailed mechanistic investigations of curing and cross-linking reactions involving this compound are not documented in the reviewed literature.

Computational and Theoretical Investigations of 6 Dodecyl 1,3 Phenylene Diisocyanate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structureresearchgate.netnih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For 6-Dodecyl-1,3-phenylene diisocyanate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating dodecyl chain. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing isocyanate groups, particularly on the C=N and C=O bonds. The presence of the long alkyl chain slightly raises the HOMO energy, while the strongly electrophilic isocyanate groups lower the LUMO energy, leading to a moderately reactive molecule.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound This table presents illustrative values based on typical DFT calculations for similar aromatic isocyanates. Actual values would require specific computation.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital. Associated with the capacity to donate electrons. Localized on the phenyl ring and dodecyl chain. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital. Associated with the capacity to accept electrons. Localized on the isocyanate groups. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference (ELUMO - EHOMO). A smaller gap indicates higher chemical reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. acs.org These maps are color-coded to indicate different electrostatic potential regions: red signifies areas of high electron density (negative potential, prone to electrophilic attack), while blue indicates areas of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. acs.org

In a calculated MEP map for this compound, the most prominent features would be:

Blue Regions: Strong positive potential centered on the carbon atoms of the two isocyanate (-N=C=O) groups, confirming their high electrophilicity and susceptibility to attack by nucleophiles like alcohols or amines.

Red Regions: High negative potential localized on the oxygen and nitrogen atoms of the isocyanate groups, highlighting their nucleophilic character.

Green/Yellow Regions: The aromatic ring and the long dodecyl chain would exhibit a largely neutral potential, with the dodecyl chain being the most non-polar part of the molecule.

DFT is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface of a chemical reaction. mdpi.comkuleuven.beresearchgate.net This involves identifying the structures and energies of reactants, intermediates, transition states (TS), and products. The reaction of an isocyanate with an alcohol to form a urethane (B1682113) is a fundamental process in polyurethane chemistry. kuleuven.beacs.org

Theoretical studies on similar aryl isocyanates show that the reaction barrier is significantly high for a simple bimolecular reaction. mdpi.com However, the activation energy is substantially lowered when additional alcohol molecules act as a catalyst, forming a cyclic transition state that facilitates proton transfer. mdpi.comkuleuven.be For this compound, DFT calculations would model this process by:

Locating the transition state structure for the nucleophilic attack of an alcohol on one of the isocyanate carbons.

Calculating the activation energy (the energy difference between the transition state and the reactants).

Investigating the effect of autocatalysis, where a previously formed urethane molecule can participate in the transition state, or catalysis by a second isocyanate molecule. mdpi.com

This analysis provides crucial kinetic data and a molecular-level understanding of the polymerization process. taylorfrancis.com

Molecular Dynamics (MD) Simulations for Conformational Analysispku.edu.cnnih.goviphy.ac.cn

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for analyzing the conformational flexibility and intermolecular interactions of large molecules like this compound and the polymers derived from it. researchgate.net

The long, flexible dodecyl side chain significantly influences the physical properties of the molecule, such as its solubility and its ability to self-assemble. MD simulations can predict the preferred conformations of this chain in different environments (e.g., in a vacuum, in a solvent, or in an aggregated state). pku.edu.cnmdpi.com

Simulations of similar long-chain alkylbenzenes show that the dodecyl chain can adopt a wide range of conformations, from fully extended to highly folded or coiled structures. acs.orgresearchgate.net The specific conformation is a dynamic equilibrium influenced by:

Solvent Effects: In a non-polar solvent, the chain may be more extended. In a polar solvent like water, hydrophobic effects would cause the chain to collapse to minimize its surface area.

Intermolecular Interactions: In the solid state or in aggregates, van der Waals interactions between the dodecyl chains of neighboring molecules can lead to ordered packing arrangements. pku.edu.cn

Steric Hindrance: The attachment to the rigid phenylenediisocyanate core imposes constraints on the chain's movement near the point of attachment. nih.govlibretexts.orglumenlearning.com

Once this compound reacts to form polyurethanes or polyureas, non-covalent intermolecular interactions become the primary drivers of the material's macroscopic properties. taylorfrancis.comacs.org MD simulations are essential for studying these complex interactions. researchgate.netnih.gov The most significant interactions in polymers derived from this isocyanate are hydrogen bonds. researchgate.netacs.org

MD simulations can quantify the formation, lifetime, and strength of different types of interactions:

Interactive Table 2: Key Intermolecular Interactions in Isocyanate-Derived Polymer Systems This table summarizes the types of non-covalent interactions that are typically studied using MD simulations in polyurethane and polyurea systems.

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | Urethane N-H (donor) and C=O (acceptor); Ether oxygen in polyol (acceptor) | Crucial for forming physically cross-linked networks in thermoplastic polyurethanes, defining hard segment domains and mechanical strength. researchgate.netacs.org |

| π-π Stacking | Aromatic Phenyl Rings | Contributes to the ordering and stability of the hard segments in the resulting polymer. |

| Van der Waals Forces | Dodecyl Chains; Polymer Backbones | Important for the packing of soft segments (dodecyl chains) and contribute to the overall cohesion of the material. pku.edu.cn |